molecular formula C12H9NO3 B15312787 3-Carbamoylnaphthalene-1-carboxylicacid

3-Carbamoylnaphthalene-1-carboxylicacid

Cat. No.: B15312787
M. Wt: 215.20 g/mol
InChI Key: SNBAANAGAVECRL-UHFFFAOYSA-N
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Description

3-Carbamoylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at position 1 and a carbamoyl (-CONH₂) substituent at position 3. Microwave-assisted synthesis methods, such as those involving 3-hydroxynaphthalene-2-carboxylic acid, phosphorus trichloride, and substituted anilines, are commonly employed to synthesize such derivatives .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-carbamoylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H9NO3/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H2,13,14)(H,15,16)

InChI Key

SNBAANAGAVECRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoylnaphthalene-1-carboxylic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 1-aminonaphthalene.

    Carbamoylation: 1-aminonaphthalene is then reacted with phosgene (COCl2) to form 1-carbamoylnaphthalene.

    Carboxylation: Finally, 1-carbamoylnaphthalene is carboxylated using carbon dioxide under high pressure and temperature to produce 3-Carbamoylnaphthalene-1-carboxylic acid.

Industrial Production Methods

In industrial settings, the production of 3-Carbamoylnaphthalene-1-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Naphthyl alcohols.

    Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

3-Carbamoylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various naphthalene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Carbamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic naphthalene ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 3-carbamoylnaphthalene-1-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
3-Carbamoylnaphthalene-1-carboxylic acid C₁₂H₉NO₃ 215.21 g/mol -COOH (C1), -CONH₂ (C3) Polar carbamoyl group enhances hydrogen bonding; moderate solubility in EtOH
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂O₂ 176.21 g/mol -COOH (C1), saturated ring Reduced aromaticity improves solubility; used in sterility-tested formulations
2-(3-Methylbenzyl)naphthalene-1-carboxylic acid C₁₉H₁₆O₂ 276.33 g/mol -COOH (C1), -CH₂(3-methylphenyl) (C2) Bulky substituent increases lipophilicity; high-yield synthetic routes reported
6-Ethoxynaphthalene-1-carboxylic acid C₁₃H₁₂O₃ 216.23 g/mol -COOH (C1), -OCH₂CH₃ (C6) Electron-donating ethoxy group lowers acidity; limited solubility in water

Q & A

Q. What are the primary synthetic routes for 3-carbamoylnaphthalene-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of naphthalene derivatives via sequential carbamoylation and carboxylation. Key steps include:
  • Substitution reactions : Use nucleophilic reagents (e.g., ammonia derivatives) to introduce the carbamoyl group at the 3-position .
  • Oxidation/acidification : Controlled oxidation of intermediates to form the carboxylic acid moiety at the 1-position, often using KMnO₄ or CrO₃ in acidic conditions .
    Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst choice (e.g., Pd for cross-coupling). Monitor yields via HPLC or TLC .

Q. How should researchers characterize the purity and structural integrity of 3-carbamoylnaphthalene-1-carboxylic acid?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Confirm substitution patterns via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton splitting and carbamoyl/carboxyl carbon shifts .
  • HPLC-MS : Quantify purity (>95%) and detect trace intermediates using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What are the common solubility challenges for this compound, and how can they be addressed in experimental design?

  • Methodological Answer : Limited solubility in aqueous buffers arises from its aromatic and carbamoyl groups. Strategies include:
  • Co-solvents : Use DMSO or acetone (10–20% v/v) to enhance dissolution while avoiding denaturation in biological assays .
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~3–4) in mildly alkaline buffers (pH 7.5–8.5) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-carbamoylnaphthalene-1-carboxylic acid in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electrophilicity : Identify reactive sites via Fukui indices, focusing on the carbamoyl group’s electron-deficient carbon .
  • Transition states : Simulate reaction pathways with nucleophiles (e.g., amines) to predict regioselectivity and activation energies .
    Validate models experimentally using kinetic studies (e.g., pseudo-first-order conditions) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from tautomerism or impurity co-elution. Approaches include:
  • Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing signal coalescence at elevated temperatures .
  • 2D-COSY/HSQC : Assign overlapping proton signals and confirm connectivity .
  • Isotopic labeling : Track unexpected substituent migration using <sup>15</sup>N-carbamoyl derivatives .

Q. How does 3-carbamoylnaphthalene-1-carboxylic acid compare to halogenated analogs (e.g., 4-chloro derivatives) in biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Enzyme inhibition assays : Compare IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases .
  • Molecular docking : Map interactions between the carbamoyl group and binding pockets (e.g., hydrophobic vs. hydrogen-bonding regions) .
    Halogenated analogs often show enhanced lipophilicity but reduced solubility, impacting bioavailability .

Q. What are the best practices for handling reactive intermediates (e.g., acyl chlorides) during synthesis?

  • Methodological Answer : Mitigate decomposition and hazards via:
  • In situ generation : Avoid isolating unstable intermediates (e.g., use Schlenk techniques under inert gas) .
  • Low-temperature quenching : Add intermediates directly to cold aqueous NaHCO₃ to hydrolyze excess reagents .
    Monitor side reactions with real-time IR spectroscopy (C=O stretch at ~1750 cm⁻¹) .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up synthesis?

  • Methodological Answer : Systematic troubleshooting steps:
  • Mass balance analysis : Track unreacted starting materials and byproducts via LC-MS .
  • Kinetic profiling : Identify rate-limiting steps (e.g., carbamoylation) using stopped-flow techniques .
  • Scale-down experiments : Replicate industrial conditions (e.g., flow chemistry) to isolate mixing or heat-transfer inefficiencies .

Q. What methods validate the environmental toxicity predictions for 3-carbamoylnaphthalene-1-carboxylic acid?

  • Methodological Answer : Combine computational and empirical approaches:
  • QSAR models : Predict biodegradability and ecotoxicity using EPI Suite or TEST software .
  • Microtox assays : Measure acute toxicity in Vibrio fischeri (EC₅₀) to confirm model outputs .
    Cross-reference with structural analogs (e.g., naphthalene derivatives) for trend validation .

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